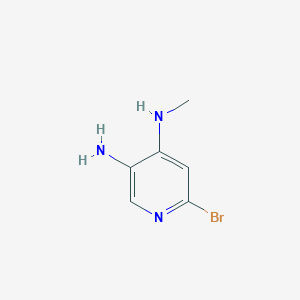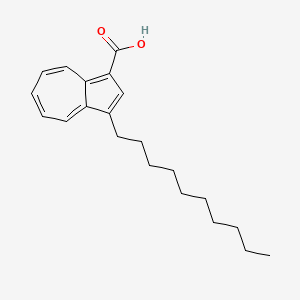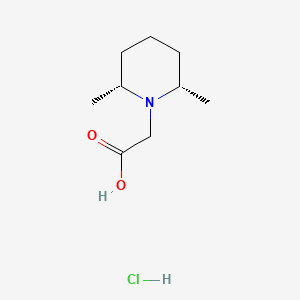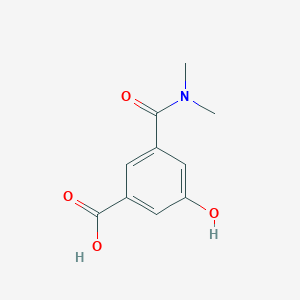
6-bromo-N4-methylpyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-bromo-N4-metilpiridina-3,4-diamina es un compuesto orgánico con la fórmula molecular C6H8BrN3. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico. La presencia de grupos bromo y metilo en el anillo de piridina hace que este compuesto sea particularmente interesante para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 6-bromo-N4-metilpiridina-3,4-diamina típicamente implica la bromación de la N4-metilpiridina-3,4-diamina. Un método común es:
Material de partida: N4-metilpiridina-3,4-diamina.
Reactivo: Bromo (Br2).
Solvente: Ácido acético u otro solvente adecuado.
Condiciones de reacción: La reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar la bromación completa.
Métodos de Producción Industrial
La producción industrial de 6-bromo-N4-metilpiridina-3,4-diamina puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de las condiciones de reacción pueden optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 6-bromo-N4-metilpiridina-3,4-diamina puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos.
Reacciones de Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen hidróxido de sodio (NaOH) o hidróxido de potasio (KOH) en soluciones acuosas o alcohólicas.
Reacciones de Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reacciones de Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4) se utilizan comúnmente.
Principales Productos Formados
Reacciones de Sustitución: Los productos dependen del nucleófilo utilizado, como la 6-amino-N4-metilpiridina-3,4-diamina.
Reacciones de Oxidación: Derivados oxidados del compuesto original.
Reacciones de Reducción: Formas reducidas del compuesto, que pueden conducir a la eliminación del átomo de bromo.
Aplicaciones Científicas De Investigación
La 6-bromo-N4-metilpiridina-3,4-diamina tiene varias aplicaciones en investigación científica:
Química: Utilizada como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigada por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorada por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Utilizada en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de la 6-bromo-N4-metilpiridina-3,4-diamina depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, inhibiendo su actividad. Los grupos bromo y metilo pueden influir en la afinidad de unión del compuesto y la especificidad para sus objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos Similares
6-Bromo-5-metilpiridina-2,3-diamina: Estructura similar pero con diferentes patrones de sustitución.
6-Bromo-N3-metilpiridina-3,4-diamina: Otro isómero con el grupo metilo en un átomo de nitrógeno diferente.
Singularidad
La 6-bromo-N4-metilpiridina-3,4-diamina es única debido a su patrón de sustitución específico, que puede influir en su reactividad y aplicaciones. La presencia de grupos bromo y metilo en el anillo de piridina la convierte en un compuesto versátil para diversas transformaciones químicas y aplicaciones de investigación.
Propiedades
Número CAS |
1234014-34-6 |
|---|---|
Fórmula molecular |
C6H8BrN3 |
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
6-bromo-4-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H8BrN3/c1-9-5-2-6(7)10-3-4(5)8/h2-3H,8H2,1H3,(H,9,10) |
Clave InChI |
MNAFCHNZEMIAPI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=NC=C1N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12630429.png)
![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea](/img/structure/B12630440.png)
![N-(11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B12630447.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12630455.png)


![2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12630475.png)



![Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-](/img/structure/B12630520.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
